6-Methoxy-1H-benzotriazole-5-carboxylic acid
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Overview
Description
6-Methoxy-1H-benzotriazole-5-carboxylic acid is a chemical compound belonging to the benzotriazole family. Benzotriazoles are known for their diverse applications in various fields, including corrosion inhibition, pharmaceuticals, and organic synthesis. This particular compound is characterized by the presence of a methoxy group at the 6th position and a carboxylic acid group at the 5th position on the benzotriazole ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Methoxy-1H-benzotriazole-5-carboxylic acid typically involves the following steps:
Nitration: The starting material, 6-methoxybenzotriazole, undergoes nitration to introduce a nitro group at the 5th position.
Reduction: The nitro group is then reduced to an amino group using a reducing agent such as tin(II) chloride or iron powder.
Carboxylation: The amino group is converted to a carboxylic acid group through a diazotization reaction followed by carboxylation.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions, such as controlled temperatures, pressures, and the use of catalysts to enhance yield and purity. The specific details of industrial methods are often proprietary and may vary between manufacturers.
Types of Reactions:
Oxidation: The methoxy group can undergo oxidation to form a hydroxyl group, resulting in the formation of 6-hydroxy-1H-benzotriazole-5-carboxylic acid.
Reduction: The carboxylic acid group can be reduced to an aldehyde or alcohol using reducing agents like lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products:
Oxidation: 6-Hydroxy-1H-benzotriazole-5-carboxylic acid.
Reduction: 6-Methoxy-1H-benzotriazole-5-carboxaldehyde or 6-Methoxy-1H-benzotriazole-5-methanol.
Substitution: Various substituted benzotriazole derivatives depending on the nucleophile used.
Scientific Research Applications
6-Methoxy-1H-benzotriazole-5-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its ability to interact with biological targets.
Industry: Utilized as a corrosion inhibitor in various industrial applications to protect metals from corrosion.
Mechanism of Action
The mechanism of action of 6-Methoxy-1H-benzotriazole-5-carboxylic acid involves its interaction with specific molecular targets. The methoxy and carboxylic acid groups play crucial roles in binding to enzymes or receptors, modulating their activity. The compound may inhibit or activate certain pathways, leading to its observed biological effects. Detailed studies on its molecular targets and pathways are ongoing to fully elucidate its mechanism of action.
Comparison with Similar Compounds
5-Methyl-1H-benzotriazole: Similar structure but with a methyl group instead of a methoxy group.
6-Hydroxy-1H-benzotriazole-5-carboxylic acid: Similar structure but with a hydroxyl group instead of a methoxy group.
1H-Benzotriazole-5-carboxylic acid: Lacks the methoxy group at the 6th position.
Uniqueness: 6-Methoxy-1H-benzotriazole-5-carboxylic acid is unique due to the presence of both the methoxy and carboxylic acid groups, which confer distinct chemical and biological properties. The methoxy group enhances its solubility and reactivity, while the carboxylic acid group allows for further functionalization and interaction with biological targets.
Properties
CAS No. |
59338-92-0 |
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Molecular Formula |
C8H7N3O3 |
Molecular Weight |
193.16 g/mol |
IUPAC Name |
6-methoxy-3H-benzotriazole-5-carboxylic acid |
InChI |
InChI=1S/C8H7N3O3/c1-14-7-3-6-5(9-11-10-6)2-4(7)8(12)13/h2-3H,1H3,(H,12,13)(H,9,10,11) |
InChI Key |
GILWQWDMFSVMCL-UHFFFAOYSA-N |
SMILES |
COC1=CC2=NNN=C2C=C1C(=O)O |
Canonical SMILES |
COC1=CC2=C(C=C1C(=O)O)NN=N2 |
Key on ui other cas no. |
59338-92-0 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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